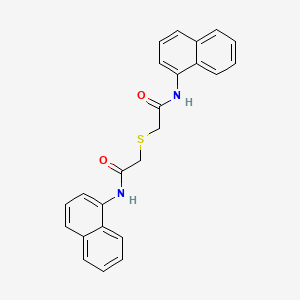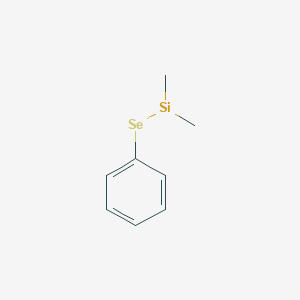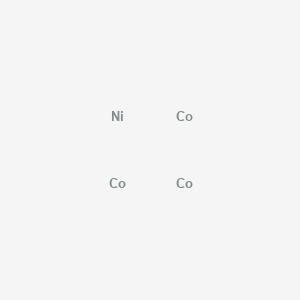
Cobalt--nickel (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–nickel (3/1) is an alloy composed of three parts cobalt and one part nickel. Both cobalt and nickel are transition metals known for their magnetic properties, high melting points, and resistance to oxidation and corrosion. This alloy is particularly valued for its unique combination of strength, durability, and magnetic properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–nickel (3/1) alloy typically involves the reduction of cobalt and nickel salts. One common method is the co-reduction of cobalt and nickel nitrates using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous solution, and the resulting alloy is then purified and dried .
Industrial Production Methods
In industrial settings, cobalt–nickel (3/1) alloy is often produced through high-temperature reduction processes. The metals are melted together in a furnace under an inert atmosphere to prevent oxidation. The molten alloy is then cast into molds and allowed to cool and solidify. This method ensures a homogeneous mixture of cobalt and nickel, resulting in a high-quality alloy .
化学反応の分析
Types of Reactions
Cobalt–nickel (3/1) alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can oxidize to form cobalt and nickel oxides.
Substitution: The alloy can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in an aqueous solution.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and nickel oxide (NiO).
Reduction: Pure cobalt and nickel metals.
Substitution: Alloys with different metal compositions.
科学的研究の応用
Cobalt–nickel (3/1) alloy has a wide range of scientific research applications:
作用機序
The mechanism by which cobalt–nickel (3/1) alloy exerts its effects is primarily through its magnetic and catalytic properties.
類似化合物との比較
Cobalt–nickel (3/1) alloy can be compared with other similar compounds such as:
Cobalt–iron (3/1): This alloy has similar magnetic properties but is less resistant to corrosion compared to cobalt–nickel (3/1).
Nickel–iron (3/1): This alloy is also magnetic but has a lower melting point and is less durable than cobalt–nickel (3/1).
Similar Compounds
- Cobalt–iron (3/1)
- Nickel–iron (3/1)
- Cobalt–copper (3/1)
Cobalt–nickel (3/1) alloy stands out due to its unique combination of high strength, durability, and excellent magnetic properties, making it a versatile material for various scientific and industrial applications.
特性
CAS番号 |
61115-36-4 |
|---|---|
分子式 |
Co3Ni |
分子量 |
235.493 g/mol |
IUPAC名 |
cobalt;nickel |
InChI |
InChI=1S/3Co.Ni |
InChIキー |
XLEICYJYGLUASG-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)
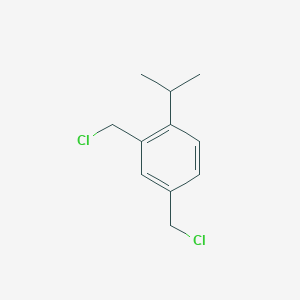
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
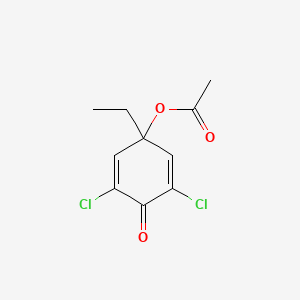
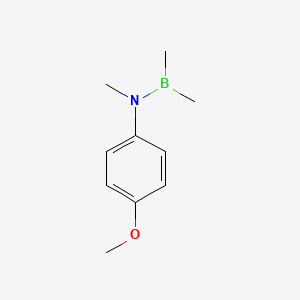
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
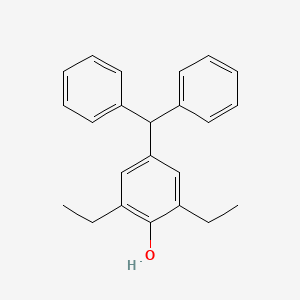
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)

